2,6-difluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Description
2,6-difluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H12F3N3O2S and its molecular weight is 379.36. The purity is usually 95%.
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Biological Activity
2,6-Difluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure linked to a 1,3,4-oxadiazole moiety. Its unique structural attributes include:
- Fluorine Substitution : The presence of fluorine atoms enhances the electronic properties.
- Thioether Linkage : The thioether group contributes to the compound's complexity and potential reactivity.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its interactions with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : It has been investigated for its ability to inhibit fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis.
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Mycobacterium tuberculosis and other pathogens .
Table 1: Summary of Biological Activities
Case Studies
- Antitubercular Activity : In a study evaluating various substituted benzamides, this compound showed promising results against Mycobacterium tuberculosis, with IC50 values indicating strong inhibitory effects compared to standard treatments .
- Fatty Acid Synthase Inhibition : Research indicated that this compound effectively inhibits FAS, which is implicated in several cancers. The inhibition mechanism was further elucidated through docking studies that highlighted binding affinities and interaction sites on the enzyme.
Table 2: Comparison with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,6-Difluoro-N-(4-fluorobenzyl)benzamide | Benzamide + Oxadiazole | Lacks thioether linkage |
1,3,4-Oxadiazole Derivatives | Oxadiazole ring | Varied biological activities |
Thioether Compounds | Thioether linkages | May lack fluorination or complex substitutions |
This comparative analysis highlights the distinctiveness of this compound due to its dual fluorination and thioether linkage.
Properties
IUPAC Name |
2,6-difluoro-N-[[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-11-5-2-1-4-10(11)9-26-17-23-22-14(25-17)8-21-16(24)15-12(19)6-3-7-13(15)20/h1-7H,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITPZIMJFNSEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.